BIS(TETRAMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS(TETRAMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE is an organometallic compound with the chemical formula C18H26Cl2Zr. It is commonly used in various industrial and research applications due to its unique properties. This compound is known for its role as a catalyst in polymerization reactions and its stability under various conditions .
Mechanism of Action
Target of Action
Bis(tetramethylcyclopentadienyl)zirconium dichloride, also known as Cp2ZrCl2, is an organometallic compound . It primarily targets unsaturated compounds and carboxylic acids in organic synthesis .
Mode of Action
Cp2ZrCl2 acts as a catalyst in organic synthesis . It facilitates the polymerization of unsaturated compounds and the amidation of carboxylic acids . The compound’s interaction with its targets results in the formation of polymers and amides .
Biochemical Pathways
The primary biochemical pathway affected by Cp2ZrCl2 is the polymerization of unsaturated compounds . This process results in the formation of polymers, which are large molecules composed of repeated subunits. Another pathway is the amidation of carboxylic acids, which leads to the formation of amides .
Pharmacokinetics
It is known to be insoluble in water , which can impact its bioavailability in aqueous environments.
Result of Action
The molecular and cellular effects of Cp2ZrCl2’s action are the formation of polymers from unsaturated compounds and amides from carboxylic acids . These reactions are crucial in various industrial applications, including the production of high-density polyethylene and other polymers .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Cp2ZrCl2. It is sensitive to moisture , and exposure to air and humidity can lead to its degradation and oxidation . Therefore, it should be stored in a sealed container, away from fire sources and oxidizing agents . During handling, appropriate protective equipment should be worn to avoid contact with skin and eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
BIS(TETRAMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE can be synthesized through the reaction of zirconium tetrachloride with tetramethylcyclopentadiene in the presence of a suitable solvent. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is carefully controlled to ensure the purity and yield of the final product. The compound is often produced in high and ultra-high purity forms, suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
BIS(TETRAMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chloride ligands are replaced by other ligands.
Polymerization Reactions: It acts as a catalyst in the polymerization of olefins, leading to the formation of high molecular weight polymers.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkylating agents, reducing agents, and various ligands. The reactions are typically carried out under inert atmospheres to prevent degradation of the compound .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In polymerization reactions, the primary products are high molecular weight polymers .
Scientific Research Applications
BIS(TETRAMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
BIS(CYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE: This compound is similar in structure but lacks the tetramethyl groups, which can affect its reactivity and stability.
BIS(ETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE: This compound has ethyl groups instead of methyl groups, leading to differences in steric and electronic properties.
Uniqueness
BIS(TETRAMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE is unique due to its tetramethylcyclopentadienyl ligands, which provide enhanced stability and reactivity compared to other similar compounds. This makes it particularly effective as a catalyst in various chemical reactions .
Properties
CAS No. |
119445-90-8 |
---|---|
Molecular Formula |
C18H26Cl2Zr 10* |
Molecular Weight |
404.53 |
Origin of Product |
United States |
Q1: What is the role of Bis(tetramethylcyclopentadienyl)zirconium dichloride in the oligomerization of 1-butylene?
A1: this compound functions as a catalyst precursor in the presence of a co-catalyst, methylaluminoxane (MAO), to facilitate the oligomerization of 1-butylene. The research demonstrates that this catalyst system effectively promotes the linkage of 1-butylene molecules, leading to the formation of longer chain oligomers suitable for lubricant applications [].
Q2: How does the structure of the oligomers produced by this catalytic system contribute to their suitability as lubricant base oil?
A2: The research indicates that the oligomers produced using the this compound/MAO catalyst system possess properties desirable for lubricant base oil. These properties include a low pour point of -22°C, indicating good low-temperature fluidity, and kinematic viscosities of 2999 mm2/s at 40°C and 2530 mm2/s at 100°C, falling within a suitable range for lubrication []. The study further characterized the oligomeric structure using 1H-NMR and IR spectroscopy, providing insights into the chain length and branching, which influence the viscosity and other lubricant properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.